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Compound of Interest

Compound Name: BmKn1

Cat. No.: B1578000 Get Quote

The primary structure of BmK M1 is a single polypeptide chain of 64 amino acids. Its sequence

was determined through a combination of automated Edman degradation of the intact protein

and its proteolytic fragments.

Table 1: Amino Acid Sequence and Key Properties of BmK M1

Feature Value

Amino Acid Sequence

VRDGYIADDKNCAYFCGRNAYCNEECTKLKG

ESGYCQWASGYGNACYCYKLPDHVRTKGPG

RCH

Number of Residues 64

Molecular Weight (Da) 7151.2

Theoretical Isoelectric Point (pI) 8.5

Sequence data is based on Protein Data Bank entry 1SN1.

Three-Dimensional Structure of BmK M1
The tertiary structure of BmK M1 has been elucidated by X-ray crystallography. The toxin

adopts a compact, globular fold stabilized by four intramolecular disulfide bonds. This structure

is characteristic of scorpion alpha-toxins and features a conserved βɑββ motif.
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Table 2: Structural Details of BmK M1 (PDB ID: 1SN1)

Structural Parameter Description

Resolution 1.70 Å

Secondary Structure
- α-helix: 1 (residues 23-32) - β-sheet: 3

antiparallel strands (residues 2-5, 37-40, 45-48)

Disulfide Bridges
Cys12-Cys63, Cys16-Cys36, Cys22-Cys46,

Cys26-Cys48

The spatial arrangement of the secondary structure elements forms a core scaffold from which

loops extend. These loops, particularly the C-terminal tail, are critical for the toxin's interaction

with its target receptor.

Experimental Protocols
Purification of BmK M1 from Crude Venom
A multi-step chromatographic procedure is employed to isolate BmK M1 from the lyophilized

venom of Buthus martensii Karsch.
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Chromatographic Steps

Crude Lyophilized Venom

Gel Filtration (Sephadex G-50)

Size-based separation

Ion Exchange Chromatography (CM-Sepharose)

Charge-based separation

Reverse-Phase HPLC (C18)

Hydrophobicity-based separation

Purity Assessment (SDS-PAGE, Mass Spectrometry)

Purified BmK M1

Verified pure

Click to download full resolution via product page

Caption: Experimental workflow for the purification of BmK M1.

Solubilization: Lyophilized crude venom is dissolved in an appropriate buffer (e.g.,

ammonium acetate).
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Gel Filtration Chromatography: The dissolved venom is fractionated on a Sephadex G-50

column to separate proteins based on size.

Ion Exchange Chromatography: Toxic fractions from the previous step are pooled and

applied to a cation exchange column (e.g., CM-Sepharose). Elution is performed with a salt

gradient.

Reverse-Phase HPLC: The fraction containing BmK M1 is subjected to final purification

using RP-HPLC on a C18 column with an acetonitrile gradient.

Purity Verification: The homogeneity of the final product is confirmed by SDS-PAGE and its

molecular mass is verified by mass spectrometry.

Amino Acid Sequence Determination
The primary structure of BmK M1 is determined as follows:

Reduction and Alkylation: The disulfide bonds of the purified toxin are cleaved by reduction

with a reagent like dithiothreitol (DTT), and the resulting free sulfhydryl groups are alkylated

with iodoacetamide to prevent re-oxidation.

Automated Edman Degradation: The N-terminal sequence of the reduced and alkylated toxin

is determined using an automated protein sequencer.

Enzymatic Digestion: To obtain internal sequences, the modified toxin is digested with

proteases such as trypsin or S. aureus V8 protease.

Peptide Separation and Sequencing: The resulting peptide fragments are separated by RP-

HPLC, and each fragment is sequenced via Edman degradation.

Sequence Assembly: The complete amino acid sequence is reconstructed by aligning the

overlapping sequences of the N-terminus and the internal fragments.

Mechanism of Action and Signaling Pathway
Interaction
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BmK M1 is classified as an α-like neurotoxin that modulates the activity of voltage-gated

sodium channels (VGSCs) in excitable tissues.

Mechanism of Action: BmK M1 binds to receptor site 3 on the extracellular loop of the VGSC α-

subunit. This interaction has two primary consequences:

Inhibition of Inactivation: The toxin slows the fast inactivation of the sodium channel, leading

to a persistent inward Na+ current.

Shift in Voltage-Dependence: It can cause a hyperpolarizing shift in the voltage-dependence

of channel activation, making the channel more likely to open at normal resting membrane

potentials.

The net effect is an increased and prolonged influx of sodium ions, leading to membrane

depolarization and hyperexcitability of neurons and muscle cells, which underlies the toxic

effects.
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BmK M1 Toxin Receptor Site 3Binds Voltage-Gated Sodium Channel (VGSC) Na+ IonsProlonged Influx Prolonged Depolarization &
Neuronal Hyperexcitability

Causes

Click to download full resolution via product page

Caption: Interaction of BmK M1 with a voltage-gated sodium channel.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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